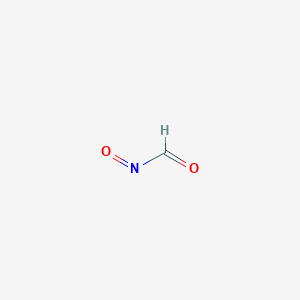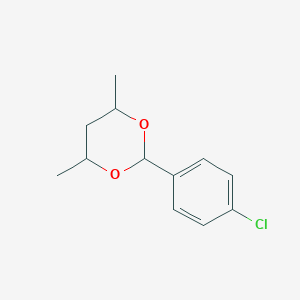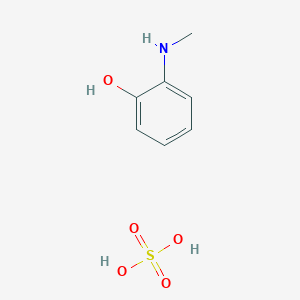
2-(methylamino)phenol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)phenol; sulfuric acid is a compound that combines 2-(methylamino)phenol with sulfuric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)phenol typically involves the reaction of 2-nitrophenol with methylamine, followed by reduction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2-(methylamino)phenol may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques is common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert 2-(methylamino)phenol into quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to 2-(methylamino)phenol or its derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid and hydrogen peroxide are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and nitrating agents are often used in substitution reactions.
Major Products
The major products formed from these reactions include various quinones, substituted phenols, and other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)phenol; sulfuric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-(methylamino)phenol involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminophenol: Similar in structure but lacks the methyl group.
4-Methylaminophenol: Similar but with the methylamino group in a different position.
N-Methyl-2-hydroxyaniline: Another name for 2-(methylamino)phenol.
Uniqueness
2-(Methylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
611-11-0 |
|---|---|
Molekularformel |
C7H11NO5S |
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
2-(methylamino)phenol;sulfuric acid |
InChI |
InChI=1S/C7H9NO.H2O4S/c1-8-6-4-2-3-5-7(6)9;1-5(2,3)4/h2-5,8-9H,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
GHQGYLAEJFNSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=CC=C1O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)

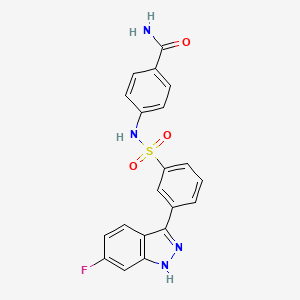
![6-Oxaspiro[4.5]dec-7-en-9-one, 7-phenyl-](/img/structure/B14746163.png)


![2'-Chloro-3,4-dihydro-[1,1'-biphenyl]-1(2H)-ol](/img/structure/B14746168.png)
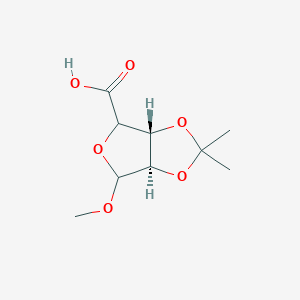

![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
